tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a substitution reaction, where a suitable thiol reagent reacts with a precursor containing a leaving group.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperidine ring, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The tert-butyl ester moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: A key intermediate in the synthesis of pharmaceuticals.
Tert-butyl 4-amino-1-piperidinecarboxylate: Used in organic synthesis and as a protecting group for amines.
Uniqueness
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This differentiates it from other piperidine derivatives that lack this functional group.
Properties
CAS No. |
2171247-35-9 |
---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
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